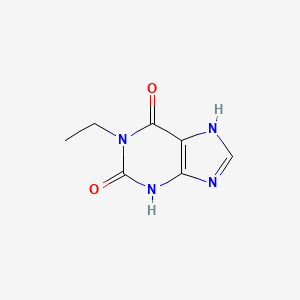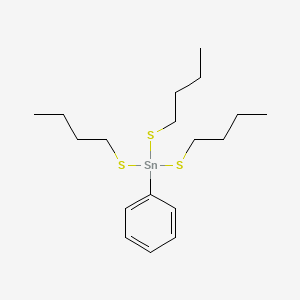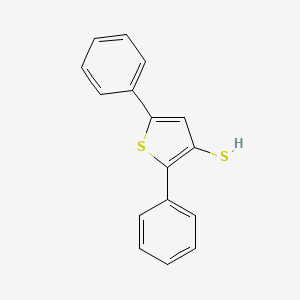
2,5-Diphenyl-3-thiophenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenyl-3-thiophenethiol is an organosulfur compound that belongs to the class of thiophenethiols. Thiophenethiols are known for their high reactivity and are widely used in organic synthesis. The compound features a thiophene ring substituted with phenyl groups at the 2 and 5 positions and a thiol group at the 3 position. This unique structure imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-3-thiophenethiol typically involves the reaction of halogenated thiophenes with hydrogen sulfide or lower alkyl mercaptans in the gas phase. The reaction proceeds via a radical mechanism. For instance, 2-chlorothiophene reacts with isopropyl mercaptan at elevated temperatures to yield thiophenethiols .
Another method involves the use of n-butyllithium and sulfur. Thiophene is treated with n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of sulfur. The resulting mixture is then acidified and extracted to obtain the thiophenethiol .
Industrial Production Methods
Industrial production of thiophenethiols often employs the gas-phase reaction of halogenothiophenes with hydrogen sulfide or alkyl mercaptans. This method is favored due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diphenyl-3-thiophenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiophenes with different substitution patterns.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Various substituted thiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives
Wissenschaftliche Forschungsanwendungen
2,5-Diphenyl-3-thiophenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Diphenyl-3-thiophenethiol involves its reactivity with nucleophiles and radicals. The thiol group can form thiyl radicals, which participate in various chemical reactions. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Thiophenethiol: Similar structure but lacks the phenyl substitutions.
2-Thiophenethiol: Another thiophenethiol with different substitution patterns.
Thiophene-3-thiol: A thiophene derivative with a thiol group at the 3 position.
Uniqueness
2,5-Diphenyl-3-thiophenethiol is unique due to the presence of phenyl groups at the 2 and 5 positions, which significantly influence its chemical reactivity and properties. This makes it distinct from other thiophenethiols and enhances its utility in various applications .
Eigenschaften
CAS-Nummer |
101306-13-2 |
|---|---|
Molekularformel |
C16H12S2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2,5-diphenylthiophene-3-thiol |
InChI |
InChI=1S/C16H12S2/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,17H |
InChI-Schlüssel |
UHTSLWWBIQXNCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CC=C3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


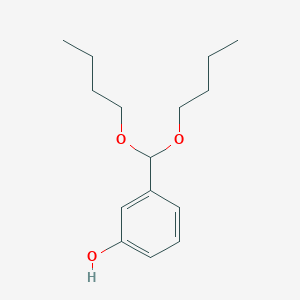
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)


![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

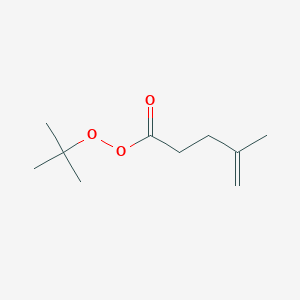
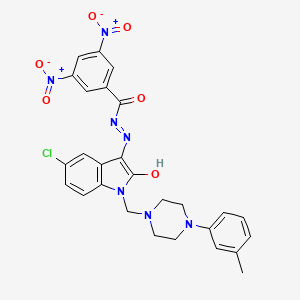
arsanium bromide](/img/structure/B14342323.png)
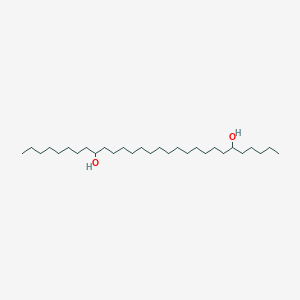
![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
